4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
Description
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate (CAS: 349485-85-4) is a carbohydrazide derivative featuring a benzyloxy-substituted benzoyl group and a 2-bromobenzoate ester. Its molecular structure includes:
- Carbohydrazonoyl linker: Provides sites for hydrogen bonding and coordination chemistry.
- 2-Bromobenzoate group: Introduces steric bulk and electronic effects due to the bromine atom at the ortho position.
Properties
CAS No. |
349485-85-4 |
|---|---|
Molecular Formula |
C28H21BrN2O4 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H21BrN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)22-12-16-23(17-13-22)34-19-21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI Key |
GWYVXTMLFGFYSR-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Benzyloxybenzoyl Intermediate: This step involves the reaction of benzyloxybenzoyl chloride with a suitable hydrazine derivative under controlled conditions.
Coupling with Phenyl 2-Bromobenzoate: The intermediate is then coupled with phenyl 2-bromobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzyloxy and benzoyl groups are known to interact with enzymes and receptors, modulating their activity. The bromobenzoate moiety can participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Impact of Substituents on Properties
- Para (4-bromo): Enhances electronic delocalization in the benzoate ring, altering binding affinity in biological systems .
- Carbohydrazonoyl Linker: Compounds with this group (e.g., target and CAS 339577-80-9) exhibit higher hydrogen-bonding capacity compared to ester-only analogues like CAS 622366-74-9 .
- Benzyloxy vs. Methylphenoxy: Benzyloxy groups (target) increase lipophilicity (logP ~5.2 estimated) compared to methylphenoxy (logP ~4.5), impacting membrane permeability .
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